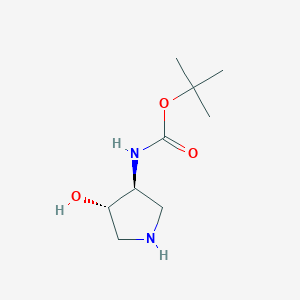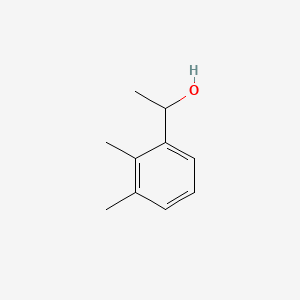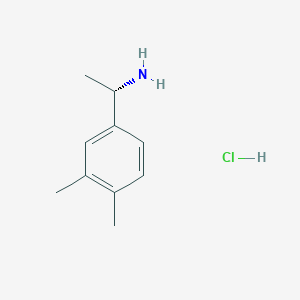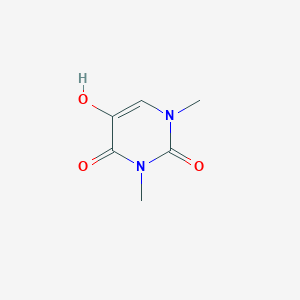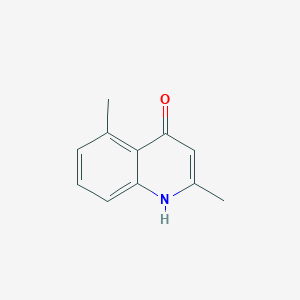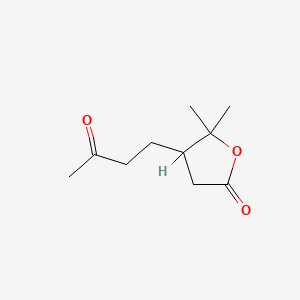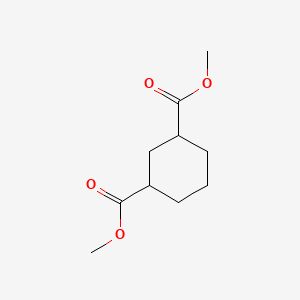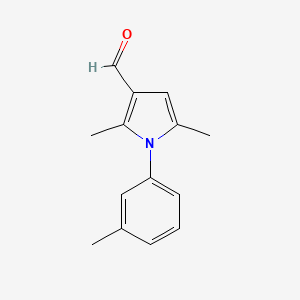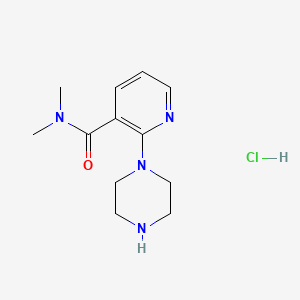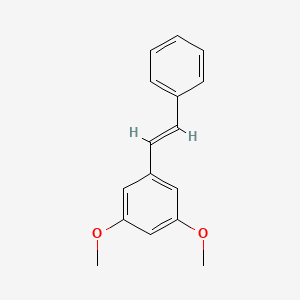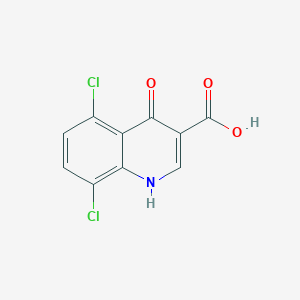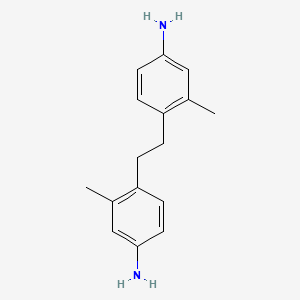![molecular formula C45H91N2O11P B3025659 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt CAS No. 474922-77-5](/img/structure/B3025659.png)
1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt
Vue d'ensemble
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (Ammonium salt), also known as DSPE-PEG, is a widely used phospholipids-polymer conjugate in drug delivery applications . It is a biocompatible, biodegradable, and amphiphilic material that can be functionalized with various biomolecules for specific functions .
Synthesis Analysis
The synthesis of DSPE-PEG has been successfully achieved and verified by 1H-NMR and MALDI-TOF MS . The process involves the conjugation of polyethylene glycol-poly-L-lysine with RGD-PD/phospholipid/calcium phosphate nanoparticles .Molecular Structure Analysis
DSPE-PEG is an amphiphilic material, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This characteristic is crucial for its role in drug delivery, as it allows the compound to interact with both water-soluble and fat-soluble substances .Chemical Reactions Analysis
DSPE-PEG favors micelle formation due to its large hydrophilic head group . The portion of micelles is greater in the pure and polymer-conjugated lipid mixture when the latter concentration is more .Physical And Chemical Properties Analysis
DSPE-PEG is a powder at room temperature and is stored at -20°C . Its molecular weight is 748.07 . It is soluble in ethanol, DMSO, and Chloroform:Methanol (85:15) at 5mg/mL .Applications De Recherche Scientifique
Toxicological Evaluation
This compound, also known as DSPC, has been evaluated for its toxicological properties . It is considered to be generally recognized as safe (GRAS), comprising materials that are endogenous to the lungs and locally present in large quantities . The use of DSPC is shown to be safe for pulmonary administration .
Drug Delivery Systems
DSPC may be used to form liposomes which are known to promote an increase in drug retention time and reduce the toxicity of drugs after administration . This makes it a valuable component in the development of drug delivery systems.
Functionalized Polyethylene Glycol (PEG) Lipid
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-5000], is a functionalized polyethylene glycol (PEG) lipid . This functionalization allows it to be used in a variety of applications, including the preparation of liposomes .
Conjugation with Peptides
This compound has been used in conjugation with asparagine-glycine-arginine peptide (NGR) molecule to prepare DSPE-PEG5000-NGR liposomes . This demonstrates its potential in the field of peptide delivery.
Photothermal Therapy
In a study, this compound was used to fabricate nanoparticles for the treatment of S. aureus infection . The nanoparticles exhibited excellent water-dispersibility, photothermal stability, and biocompatibility .
Phase Transitions in Cholesterol-Phospholipid Mixtures
In a study of phase transitions in cholesterol-phospholipid mixtures, cholesterol was found to be much less miscible with DSPS in the gel phase than the liquid crystal phase . This highlights its potential use in the study of lipid phase behavior.
Mécanisme D'action
1. Target of Action: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) primarily targets cell membranes. It is a phospholipid used in the formation of lipid nanoparticles (LNPs), which are crucial for drug delivery systems. The PEGylation (attachment of polyethylene glycol) helps in evading the immune system, thereby prolonging the circulation time of the nanoparticles in the bloodstream .
2. Mode of Action: DSPE-PEG2000 integrates into the lipid bilayer of cell membranes due to its amphiphilic nature. The hydrophobic stearoyl chains embed within the lipid bilayer, while the hydrophilic PEG chains extend outward, creating a steric barrier. This barrier prevents opsonization and subsequent clearance by the reticuloendothelial system (RES), allowing the nanoparticles to circulate longer and deliver their payload more effectively .
3. Biochemical Pathways: The incorporation of DSPE-PEG2000 into lipid nanoparticles affects several biochemical pathways:
- Immune Evasion: The PEGylation reduces recognition by immune cells, decreasing the activation of immune pathways that would otherwise lead to rapid clearance .
Pharmacokinetics:
- Excretion: The nanoparticles are eventually cleared by the liver and spleen, with the PEG chains being excreted via the kidneys .
5. Result of Action: The primary molecular effect of DSPE-PEG2000 is the stabilization of lipid nanoparticles, which enhances the delivery of therapeutic agents. At the cellular level, this results in increased uptake of the drug by target cells, improved therapeutic efficacy, and reduced side effects due to targeted delivery .
6. Action Environment: Environmental factors such as pH, temperature, and ionic strength can influence the stability and efficacy of DSPE-PEG2000-containing nanoparticles. For instance:
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRORNJMUHWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N2O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
474922-77-5 | |
| Details | Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474922-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
867.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



